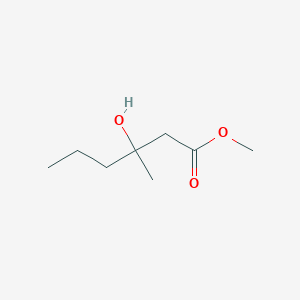

Methyl 3-hydroxy-3-methylhexanoate

Description

Properties

CAS No. |

91178-20-0 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

methyl 3-hydroxy-3-methylhexanoate |

InChI |

InChI=1S/C8H16O3/c1-4-5-8(2,10)6-7(9)11-3/h10H,4-6H2,1-3H3 |

InChI Key |

FKYICSCGGGIMDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Structural Considerations and Synthetic Challenges

Methyl 3-hydroxy-3-methylhexanoate features a branched carbon chain with a hydroxyl group at the 3-position and a methyl ester at the terminal carboxyl group. The proximity of the hydroxyl and methyl groups introduces steric hindrance, which complicates direct esterification. Additionally, the hydroxyl group’s susceptibility to unintended reactions (e.g., oxidation or elimination) necessitates protective strategies during synthesis.

Fischer Esterification: Acid-Catalyzed Direct Esterification

The classic Fischer esterification involves refluxing 3-hydroxy-3-methylhexanoic acid with methanol in the presence of a Brønsted acid catalyst, typically sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration:

$$

\text{3-Hydroxy-3-methylhexanoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}2\text{O}

$$

Key Parameters :

- Catalyst Concentration : 1–5% $$ \text{H}2\text{SO}4 $$ by volume.

- Temperature : 60–80°C (reflux conditions).

- Reaction Time : 6–12 hours.

- Yield : 50–70% (limited by equilibrium reversibility and side reactions).

Challenges :

- The hydroxyl group may undergo sulfonation or dehydration under acidic conditions, requiring careful temperature control.

- Water removal (e.g., molecular sieves or azeotropic distillation) is critical to shift equilibrium toward ester formation.

Acid Chloride Intermediate Route

To circumvent equilibrium limitations, 3-hydroxy-3-methylhexanoic acid can be converted to its acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$). Subsequent reaction with methanol yields the ester:

$$

\text{3-Hydroxy-3-methylhexanoyl chloride} + \text{CH}_3\text{OH} \rightarrow \text{this compound} + \text{HCl}

$$

Optimized Conditions :

- Chlorinating Agent : $$ \text{SOCl}_2 $$ (2 equivalents), 0°C to room temperature.

- Methanol Addition : Slow addition at 0°C to minimize exothermic side reactions.

- Yield : 75–90% (higher than Fischer due to irreversible steps).

Byproducts :

- HCl gas (requires scrubbing).

- Partial oxidation of the hydroxyl group if exposed to air.

Coupling Reagent-Assisted Esterification

Modern synthetic approaches employ coupling agents such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. This method avoids acidic conditions, preserving the hydroxyl group:

$$

\text{3-Hydroxy-3-methylhexanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{DCC/DMAP}} \text{this compound} + \text{DCU}

$$

Advantages :

Data Table : Comparison of Coupling Agents

| Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/DMAP | 25 | 4 | 92 |

| EDCl/HOBt | 25 | 6 | 88 |

| CDI | 30 | 3 | 90 |

Enzymatic Esterification: Green Chemistry Approach

Lipases (e.g., Candida antarctica Lipase B) catalyze ester formation in non-aqueous media, offering an eco-friendly alternative. The reaction typically uses immobilized enzymes and molecular sieves to absorb water:

$$

\text{3-Hydroxy-3-methylhexanoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{Lipase}} \text{this compound}

$$

Optimization Insights :

- Solvent Choice : Tert-butanol or hexane enhances enzyme stability.

- Yield : 60–80% (lower than chemical methods but improving with engineered enzymes).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors with in-line purification (e.g., thin-film distillation) are employed to maximize throughput. Key industrial challenges include:

- Catalyst Recovery : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce waste.

- Byproduct Management : Recycling unreacted methanol and acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-methylhexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methylhexanoic acid or 3-methylhexanone.

Reduction: Formation of 3-hydroxy-3-methylhexanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-hydroxy-3-methylhexanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in metabolic studies.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of flavors, fragrances, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-methylhexanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo enzymatic transformations, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-Methylhexanoate

- Structural Differences : Replaces the methyl ester group with an ethyl group (C₂H₅ vs. CH₃).

- Synthesis: Produced via hydrolysis of sodium hydroxide in ethanol/water, yielding a yellow oil after purification .

- Applications : Used as a precursor for hydroxy acids, relevant in polymer and pharmaceutical industries.

Ethyl 3-Hydroxyhexanoate

3-Methylbutyl Hexanoate (ISOAMYL HEXANOATE)

Methyl 3-Hydroxydodecanoate

- Structural Differences : Longer carbon chain (C₁₂ vs. C₆) with a hydroxyl group at the third position.

- Properties: Molecular weight 230.34 g/mol (C₁₃H₂₆O₃), non-hazardous per safety data .

- Applications: Potential use in lipid biochemistry and surfactants.

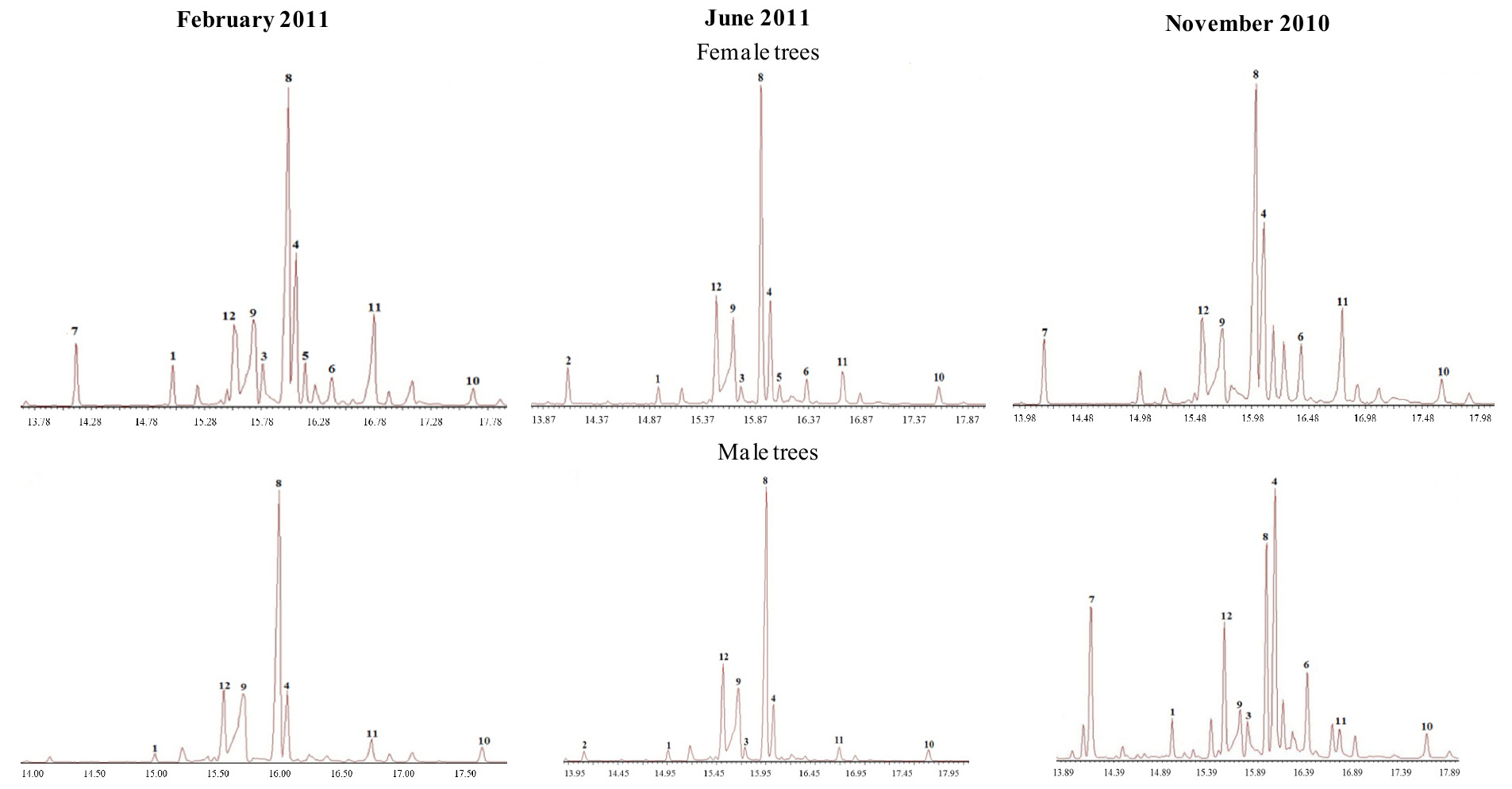

Diterpene Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structural Differences: Complex tricyclic diterpene backbone vs. linear hydroxy-methyl hexanoate.

- Properties : Isolated from plant resins (e.g., Austrocedrus chilensis), identified via GC-MS and NMR .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|

| Methyl 3-hydroxy-3-methylhexanoate* | C₈H₁₄O₃ | ~158.19 (inferred) | Not provided | Synthesis intermediates, flavors |

| Ethyl 3-hydroxy-3-methylhexanoate | C₉H₁₆O₃ | 172.22 | Not provided | Polymer precursors |

| Ethyl 3-hydroxyhexanoate | C₈H₁₆O₃ | 160.17 | 2305-25-1 | Food flavorants |

| 3-Methylbutyl hexanoate | C₁₁H₂₂O₂ | 186.29 | Not provided | Industrial flavoring |

| Methyl 3-hydroxydodecanoate | C₁₃H₂₆O₃ | 230.34 | Not provided | Lipid biochemistry |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Not provided | Plant resin studies |

*Inferred from related compounds in and .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-hydroxy-3-methylhexanoate, and what key reaction conditions influence yield?

this compound can be synthesized via esterification of 3-hydroxy-3-methylhexanoic acid with methanol under acid catalysis (e.g., sulfuric acid or HCl). Alternative routes include condensation reactions using methyl bromoacetate and ketones, as seen in analogous syntheses of hydroxy esters . Key factors affecting yield include:

- Catalyst selection : Acidic conditions (e.g., HCl in dioxane) promote esterification, while avoiding over-oxidation of the hydroxy group .

- Temperature control : Mild heating (~40–60°C) minimizes side reactions like dehydration .

- Reaction time : Monitoring via TLC or GC ensures termination at optimal conversion .

Q. What analytical techniques are most effective for characterizing this compound, and how are they applied?

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR identifies ester (δ ~3.6–3.8 ppm for methoxy) and hydroxy groups (δ ~1.5–2.5 ppm for methyl branches). ¹³C-NMR confirms carbonyl (δ ~170–175 ppm) and quaternary carbon signals .

- Gas Chromatography (GC) : Resolves isomers (e.g., dehydration byproducts) and quantifies purity. Column selection (e.g., polar stationary phases) enhances separation of hydroxy esters .

- Infrared Spectroscopy (IR) : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1720 cm⁻¹ (ester C=O) confirm functional groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and sealed goggles prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during heating .

- Waste Management : Segregate waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., oxidation vs. esterification) be controlled during synthesis?

Competing pathways are mitigated through:

- Selective catalysts : Use mild reducing agents (e.g., NaBH₄) to prevent oxidation of the hydroxy group while promoting esterification .

- Protecting groups : Temporarily block the hydroxy group with silyl ethers (e.g., TMSCl) before esterification .

- pH control : Acidic conditions (pH < 2) favor esterification over oxidation, as seen in analogous syntheses .

Q. What strategies resolve contradictions in product distribution when applying Zaitsev’s rule to dehydration reactions of related hydroxy esters?

Zaitsev’s rule may fail due to steric hindrance or acid strength variations. Strategies include:

- Condition optimization : Strong acids (e.g., H₂SO₄) and higher temperatures (~100°C) favor thermodynamically stable alkenes, while weak acids (e.g., H₃PO₄) favor kinetic products .

- Analytical validation : GC-MS identifies minor products, enabling mechanistic reinterpretation .

- Computational modeling : DFT calculations predict regioselectivity, guiding experimental adjustments .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution reactions?

The 3-methyl and hydroxy groups create steric hindrance, directing nucleophiles to less hindered sites:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing reactivity at the ester carbonyl .

- Nucleophile size : Smaller nucleophiles (e.g., NH₃) preferentially attack the ester group, while bulky reagents (e.g., tert-butoxide) may favor alternative pathways .

- Kinetic studies : Monitoring reaction rates under varying conditions reveals steric vs. electronic contributions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.